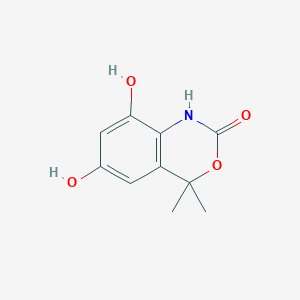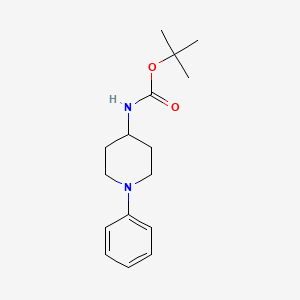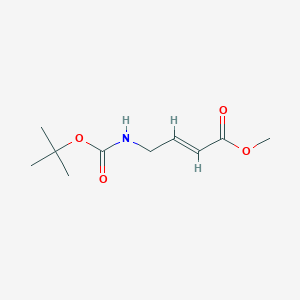![molecular formula C10H14O4 B13970744 3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1658-28-2](/img/structure/B13970744.png)
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound with a unique structure that has garnered interest in various fields such as medicinal chemistry, catalysis, and materials science. The compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. This structural motif imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of this compound with pentafluoropyridine . This reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including cycloreversion, which leads to the formation of fluoro(hetero)aryl ketene . This intermediate can then participate in efficient coupling reactions with nucleophiles, allowing for the rapid incorporation of highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles and fluorinated compounds. The reactions often require specific conditions such as controlled temperature and the presence of catalysts to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound include various fluorinated derivatives, which are valuable intermediates in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione has found applications in several scientific research areas:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound’s distinct chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves cycloreversion to form fluoro(hetero)aryl ketene . This intermediate can then undergo efficient coupling with nucleophiles, leading to the formation of highly fluorinated derivatives. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the spirocyclic structure and the presence of fluorine atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific spirocyclic structure and the presence of a methyl group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1658-28-2 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C10H14O4/c1-7-8(11)13-10(14-9(7)12)5-3-2-4-6-10/h7H,2-6H2,1H3 |
InChI-Schlüssel |
SAJPCENIDIEASK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OC2(CCCCC2)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


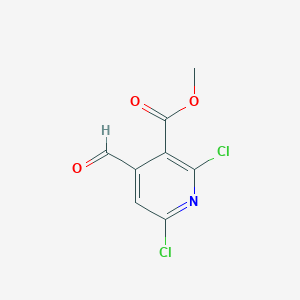
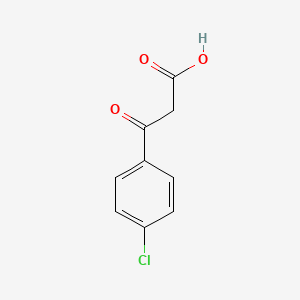
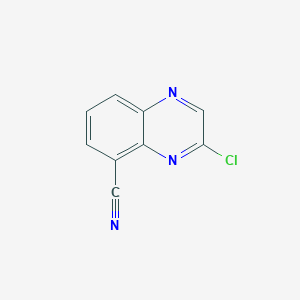

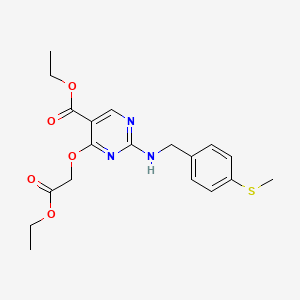
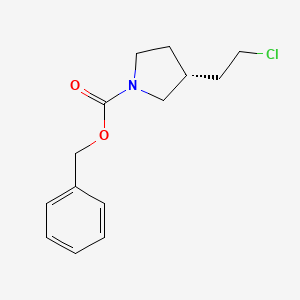
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
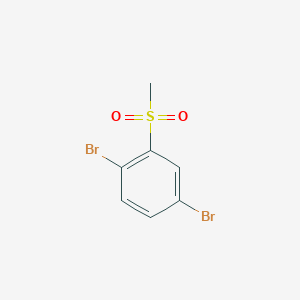
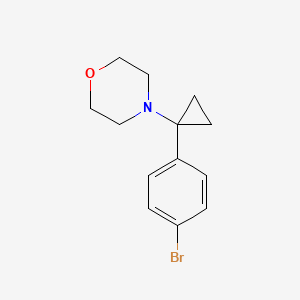
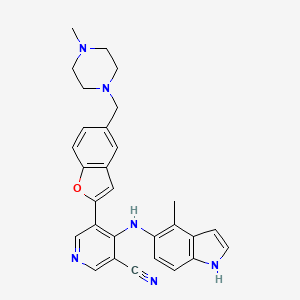
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)
